molecular formula C17H14F3NO2 B6384918 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol CAS No. 1262004-12-5

5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol

Cat. No.: B6384918
CAS No.: 1262004-12-5
M. Wt: 321.29 g/mol
InChI Key: BOKWTAYMIRKRHL-UHFFFAOYSA-N
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Description

5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol is a chemical compound known for its unique structure and potential applications in various fields of research. This compound features a trifluoromethyl group and a cyclopropylaminocarbonyl group attached to a phenyl ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol typically involves multiple steps, including the formation of the phenyl ring with the desired substituents. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced carbonyl compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol has significant potential in various fields of research:

Mechanism of Action

The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol involves its interaction with specific molecular targets. The compound’s phenolic group can form hydrogen bonds with proteins, while the trifluoromethyl group can enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol
  • 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-chlorophenol

Uniqueness

Compared to similar compounds, 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This group can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-cyclopropyl-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO2/c18-17(19,20)13-7-12(8-15(22)9-13)10-2-1-3-11(6-10)16(23)21-14-4-5-14/h1-3,6-9,14,22H,4-5H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKWTAYMIRKRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686732
Record name N-Cyclopropyl-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-12-5
Record name N-Cyclopropyl-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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